molecular formula C17H23ClN2O3 B3806192 2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine

2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine

Cat. No. B3806192
M. Wt: 338.8 g/mol
InChI Key: BRCGDQPGYOHHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a 2-chlorobenzyl group, which is a common moiety in organic synthesis .


Molecular Structure Analysis

Morpholine is a six-membered ring with one nitrogen and one oxygen atom . The 2-chlorobenzyl group consists of a benzene ring with a chlorine atom and a methyl group attached to it .


Chemical Reactions Analysis

Morpholines can undergo a variety of reactions, including catalytic protodeboronation . The 2-chlorobenzyl group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Morpholine is a liquid at room temperature , and 2-chlorobenzyl chloride is a solid .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Morpholine derivatives are often used in medicinal chemistry .

Future Directions

The future directions for this compound would depend on its intended use. Morpholine derivatives have potential applications in medicinal chemistry , and chlorobenzyl compounds are useful in organic synthesis .

properties

IUPAC Name

1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c18-16-5-2-1-4-14(16)12-15-13-19(9-11-22-15)17(21)6-8-20-7-3-10-23-20/h1-2,4-5,15H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGDQPGYOHHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
Reactant of Route 2
2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
Reactant of Route 3
Reactant of Route 3
2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
Reactant of Route 4
Reactant of Route 4
2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
Reactant of Route 5
2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine
Reactant of Route 6
Reactant of Route 6
2-(2-chlorobenzyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.